molecular formula C28H27NO8 B12388855 eIF4A3-IN-9

eIF4A3-IN-9

Cat. No.: B12388855
M. Wt: 505.5 g/mol
InChI Key: NDSAJVZNWSEAEP-BIKHGDPZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of eIF4A3-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

eIF4A3-IN-9 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents, leading to structurally diverse products .

Mechanism of Action

eIF4A3-IN-9 exerts its effects by specifically binding to eIF4A3, inhibiting its ATPase and RNA helicase activities. This inhibition disrupts the formation and function of the exon junction complex, leading to altered splicing and stability of precursor messenger RNAs. The compound affects various molecular targets and pathways, including the PI3K–AKT–ERK1/2–P70S6K signaling pathway, which is involved in cell proliferation, survival, and autophagy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specific targeting of eIF4A3, distinguishing it from inhibitors of other eukaryotic initiation factors. Its ability to modulate the exon junction complex and influence RNA splicing and stability makes it a valuable tool for studying post-transcriptional gene regulation and developing potential therapeutic strategies .

Properties

Molecular Formula

C28H27NO8

Molecular Weight

505.5 g/mol

IUPAC Name

methyl (1R,2R,3S,3aR,8bS)-6-carbamoyl-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate

InChI

InChI=1S/C28H27NO8/c1-34-18-11-9-17(10-12-18)28-22(15-7-5-4-6-8-15)21(26(32)36-3)24(30)27(28,33)23-19(35-2)13-16(25(29)31)14-20(23)37-28/h4-14,21-22,24,30,33H,1-3H3,(H2,29,31)/t21-,22-,24-,27+,28+/m1/s1

InChI Key

NDSAJVZNWSEAEP-BIKHGDPZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)C(=O)N)O)O)C(=O)OC)C5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)C(=O)N)O)O)C(=O)OC)C5=CC=CC=C5

Origin of Product

United States

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